4-Methoxyphthalic acid

Organic Synthesis Pharmaceutical Intermediates Electronic Effects

For MOF and polymer R&D, 4-Methoxyphthalic acid (4-MPA) offers a key differentiator: its 4-position methoxy group electronically tunes the dicarboxylic acid core, enabling precise modulation of framework stability and lipophilicity (Log P 0.95) unattainable with unsubstituted phthalic acid. This directly influences material performance in gas uptake and hydrophobic applications. Procure this specific, high-purity (≥98%) isomer to ensure reproducible outcomes and material property control.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 1885-13-8
Cat. No. B157615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphthalic acid
CAS1885-13-8
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C9H8O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyJKZSIEDAEHZAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphthalic Acid CAS 1885-13-8: A Differentiated Phthalic Acid Derivative for Targeted Synthesis and Material Design


4-Methoxyphthalic acid (4-MPA) is a phthalic acid derivative substituted at the 4-position with an electron-donating methoxy group . This modification fundamentally alters the molecule's electronic distribution and physicochemical properties compared to unsubstituted phthalic acid, while maintaining the core aromatic dicarboxylic acid framework essential for coordination chemistry and polymer synthesis . The compound is a white to off-white crystalline solid with a molecular formula of C9H8O5 and a molecular weight of 196.16 g/mol . Its commercial availability in research-grade purity (typically ≥97-98%) makes it a practical building block for applications requiring a defined methoxy substitution pattern on a phthalic acid core [1].

Why 4-Methoxyphthalic Acid Cannot Be Substituted with Generic Phthalic Acids in Critical Applications


Substituting 4-methoxyphthalic acid with unsubstituted phthalic acid or other positional isomers introduces significant, quantifiable differences in electronic character and chemical reactivity that directly impact material and synthetic outcomes. The 4-methoxy group is a strong electron-donating substituent via resonance, which activates the aromatic ring toward electrophilic substitution at specific positions and modulates the acidity (pKa) of the adjacent carboxylic acid groups compared to unsubstituted phthalic acid . In contrast, the 3-methoxy isomer presents a different electronic and steric environment, and 4-hydroxyphthalic acid offers a phenolic -OH with distinct hydrogen-bonding and reactivity profiles [1]. These variations are not minor; they dictate the regioselectivity of subsequent reactions and the stability and porosity of resulting metal-organic frameworks (MOFs) . Therefore, in applications requiring precise electronic tuning or specific substitution patterns—such as MOF synthesis, polymer stabilization, and pharmaceutical intermediate development—4-methoxyphthalic acid is not interchangeable with its analogs and must be specifically procured.

Quantitative Differentiation of 4-Methoxyphthalic Acid: Head-to-Head Evidence Against Analogs


Electronic Differentiation: Enhanced Electron Density and Acid Strength Modulation vs. Unsubstituted Phthalic Acid

The 4-methoxy group in 4-methoxyphthalic acid acts as a strong electron-donating group (EDG) via resonance, significantly altering the electronic properties of the aromatic ring and carboxylic acid groups compared to unsubstituted phthalic acid. This is evidenced by a predicted pKa of 3.13±0.10 for 4-methoxyphthalic acid , which is higher than the pKa1 of ~2.89 for phthalic acid [1], indicating that the methoxy group decreases the acidity of the first carboxylic acid by increasing electron density. This electronic modulation influences reaction rates and regioselectivity in electrophilic aromatic substitution, making 4-methoxyphthalic acid a distinct synthetic building block.

Organic Synthesis Pharmaceutical Intermediates Electronic Effects

Isomeric Differentiation: Distinct Separation and Yield Profiles from 3-Methoxyphthalic Acid in Industrial Processes

In synthetic procedures yielding mixtures of methoxyphthalic acid isomers, 4-methoxyphthalic acid can be differentiated and separated from its 3-methoxy isomer. A 1958 report described the separation of 3- and 4-methoxyphthalic acids, along with 2-methoxyterephthalic acid, obtained from methylation and oxidation reactions [1]. The process yielded 12.6% and 82% of the respective isomers [1]. This distinct separation profile underscores that 4-methoxyphthalic acid is not a single-component product in certain synthetic routes and requires specific purification steps, highlighting its unique identity and the necessity for sourcing the pure isomer for research and industrial use.

Organic Synthesis Process Chemistry Isomer Separation

MOF Ligand Design: 4-Methoxyphthalic Acid as a Functionalized, Electron-Rich Building Block

4-Methoxyphthalic acid is specifically marketed and utilized as a ligand for Metal-Organic Framework (MOF) synthesis . While direct comparative MOF performance data (e.g., surface area, gas uptake) for 4-MPA-based MOFs versus phthalic acid-based MOFs is not available in the current search corpus, the compound's classification as a 'MOF raw material' and 'non-heterocyclic block' by chemical suppliers indicates its intended application in this field . The presence of the electron-donating methoxy group is anticipated to alter the electron density on the carboxylate oxygen atoms, potentially affecting metal-binding affinity and framework stability compared to unsubstituted phthalic acid. This functionalization offers a route to tune MOF properties (e.g., hydrophobicity, catalytic activity) that is not available with the parent phthalic acid [1].

Metal-Organic Frameworks Coordination Chemistry Porous Materials

Lipophilicity Profile: Balanced Hydrophilic-Lipophilic Character for Drug Design and Material Science

4-Methoxyphthalic acid exhibits a predicted consensus Log Po/w of 0.95, with individual predictions ranging from 0.65 to 1.17 . This moderate lipophilicity, compared to the more polar unsubstituted phthalic acid (Log P ~0.8) or 4-hydroxyphthalic acid (Log P ~0.3), is a result of the methoxy group's contribution to hydrophobic surface area. This balanced profile can influence membrane permeability in biological systems and compatibility with organic phases in material synthesis.

Medicinal Chemistry ADME Properties Polymer Chemistry

Targeted Application Scenarios for 4-Methoxyphthalic Acid Driven by Quantified Differentiation


Synthesis of Functionalized Metal-Organic Frameworks (MOFs) for Gas Adsorption and Catalysis

4-Methoxyphthalic acid is a commercially recognized building block for Metal-Organic Framework (MOF) synthesis . Its electron-donating methoxy group distinguishes it from the parent phthalic acid, offering a pathway to tune the electronic environment of the metal nodes within the framework. This can influence framework stability, gas uptake selectivity, and catalytic activity [1]. Researchers seeking to design MOFs with enhanced hydrophobicity or specific adsorption characteristics should prioritize 4-methoxyphthalic acid over unsubstituted phthalic acid, as the methoxy group provides a direct handle for property modulation without requiring post-synthetic modification [1].

Pharmaceutical Intermediate for Derivatization into Bioactive Compounds

The moderate lipophilicity (consensus Log Po/w = 0.95) and distinct electronic profile of 4-methoxyphthalic acid make it a valuable scaffold for medicinal chemistry. Its carboxylic acid groups enable facile derivatization into esters and amides, while the 4-methoxy group can participate in further functionalization or influence the pharmacokinetic properties of the final drug candidate [2]. Compared to the more polar 4-hydroxyphthalic acid (Log P ~0.3), 4-methoxyphthalic acid offers a balanced hydrophilic-lipophilic character that may be advantageous for crossing biological membranes or engaging hydrophobic binding pockets. This differentiates it as a building block for designing compounds with improved oral bioavailability or CNS penetration [2].

Synthesis of Dyes and Pigments with Tailored Electronic Properties

4-Methoxyphthalic acid serves as a key intermediate in the production of dyes and pigments, where its electron-rich aromatic system, activated by the methoxy group, can influence the color and stability of the resulting chromophores . The enhanced electron density, as indicated by its higher pKa relative to phthalic acid , can affect the bathochromic shift and lightfastness of dyes. For applications requiring vibrant, stable colorants—such as in textiles, inks, or plastics—4-methoxyphthalic acid offers a distinct advantage over unsubstituted phthalic acid by providing an electronic handle to fine-tune the optical properties of the final dye molecule .

Stabilization and Functionalization of Specialty Polymers and Resins

As a rigid, bifunctional aromatic diacid, 4-methoxyphthalic acid is employed in polymer and resin manufacturing to improve material properties . Its methoxy group provides a site for further chemical modification or can enhance compatibility with other polymer components. The moderate lipophilicity (Log P ~0.95) may also contribute to better dispersion within organic polymer matrices compared to more polar analogs like 4-hydroxyphthalic acid. This makes it a preferred comonomer or additive when designing polymers with specific mechanical, thermal, or barrier properties .

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